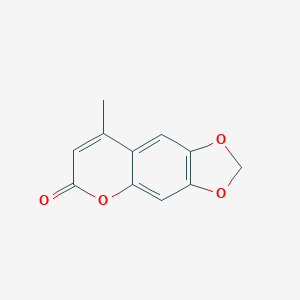

4-Methyl-6,7-methylenedioxycoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-6,7-methylenedioxycoumarin is a chemical compound with the molecular formula C11H8O4 . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of 4-Methyl-6,7-methylenedioxycoumarin consists of 11 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 204.18 .Physical And Chemical Properties Analysis

4-Methyl-6,7-methylenedioxycoumarin is a solid at 20 degrees Celsius . It has a molecular weight of 204.18 . The melting point is 181 degrees Celsius .Scientific Research Applications

Pharmacology

In pharmacology, 4-Methyl-6,7-methylenedioxycoumarin has been identified as a compound with potential therapeutic applications. It has been studied for its efficacy in treating various diseases due to its coumarin structure, which is known for antifungal and wound-healing properties . The compound’s solubility in both organic solvents and hot water makes it suitable for creating different forms of medication, including topical solutions and oral drugs.

Environmental Science

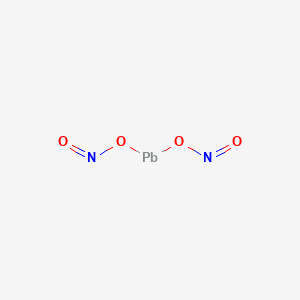

4-Methyl-6,7-methylenedioxycoumarin: plays a role in environmental science as a potential agent for the detection and analysis of environmental toxins . Its chemical properties could be utilized in developing sensors or assays for monitoring pollutant levels in various ecosystems.

Analytical Chemistry

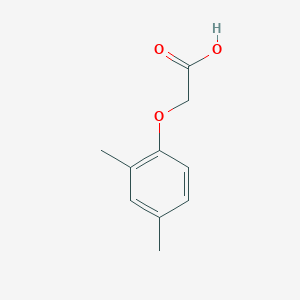

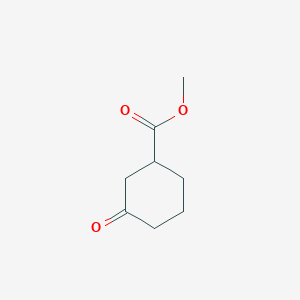

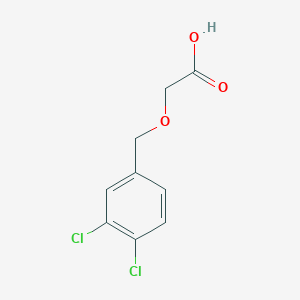

In analytical chemistry, this compound is used as a reagent in chromatography for the separation of carboxylic acids . Its fluorescent properties make it an excellent choice for tagging and detecting specific chemical groups within complex mixtures, aiding in the qualitative and quantitative analysis of samples.

Biochemistry

The biochemical applications of 4-Methyl-6,7-methylenedioxycoumarin include its use as a fluorescent dye in high-performance liquid chromatography (HPLC), particularly for the separation and identification of carboxylic acids . This allows for detailed study of biochemical pathways and processes.

Agricultural Research

In agricultural research, coumarin derivatives like 4-Methyl-6,7-methylenedioxycoumarin are explored for their natural pesticidal properties . They could be used to develop new, more environmentally friendly pesticides that target specific pests without harming beneficial insects or the surrounding flora.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-6,7-methylenedioxycoumarin is carboxylic acids . It is used as a reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of carboxylic acids .

Mode of Action

4-Methyl-6,7-methylenedioxycoumarin interacts with carboxylic acids in a specific manner that allows for their separation in RP-HPLC . It acts as a fluorescent dye, enabling the identification and quantification of carboxylic acids .

Pharmacokinetics

Its use in research suggests it may have suitable bioavailability for its intended applications .

Result of Action

The primary result of 4-Methyl-6,7-methylenedioxycoumarin’s action is the successful separation of carboxylic acids in RP-HPLC, allowing for their identification and quantification . This can be crucial in research settings where understanding the presence and concentration of specific carboxylic acids is necessary.

properties

IUPAC Name |

8-methyl-[1,3]dioxolo[4,5-g]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-11(12)15-8-4-10-9(3-7(6)8)13-5-14-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOGHIKJQRXPHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346066 |

Source

|

| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6,7-methylenedioxycoumarin | |

CAS RN |

15071-04-2 |

Source

|

| Record name | 4-Methyl-6,7-methylenedioxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.